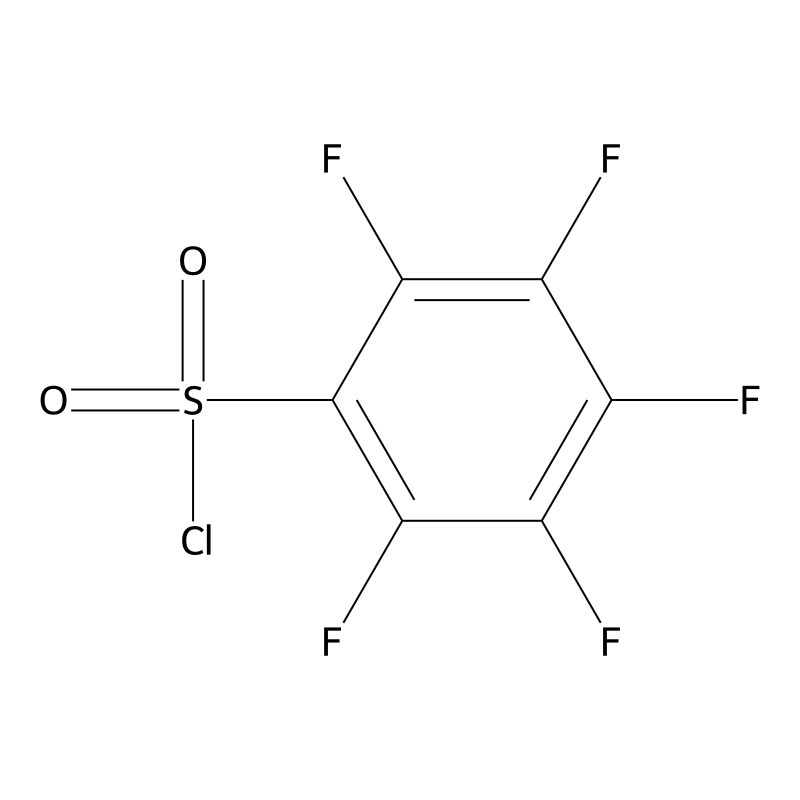

Pentafluorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Agent

PFBS-Cl is widely employed as a derivatizing agent to enhance the detectability and volatility of various analytes in analytical techniques like gas chromatography (GC) and liquid chromatography (LC). This process involves introducing a functional group (the "pentafluorobenzenesulfonyl" group) onto the analyte molecule, making it more amenable to separation and detection.

Here are some specific examples of its use as a derivatizing agent:

- Determination of amphetamine in human plasma: PFBS-Cl derivatization facilitates the sensitive detection of amphetamine in human plasma samples using gas chromatography with electron-capture detection (GC-ECD) .

- Analysis of tyrosyl peptides: PFBS-Cl derivatization allows for the electrophoretic labeling of small tyrosyl peptides, enabling their subsequent analysis by GC-ECD .

- Simultaneous determination of fluoxetine and its metabolite: PFBS-Cl derivatization enables the simultaneous detection and quantification of fluoxetine (an antidepressant drug) and its metabolite (p-trifluoromethylphenol) in human liver microsomes .

Perfluorophenylation Reagent

PFBS-Cl also finds application as a perfluorophenylation reagent in organic chemistry. This process involves the introduction of a perfluorophenyl group (C6F5) onto aromatic and heteroaromatic compounds.

Here's an example of its use in perfluorophenylation:

Pentafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 266.57 g/mol. It appears as a clear, colorless to light yellow liquid and is known for its high reactivity and moisture sensitivity. The compound is primarily utilized in organic synthesis and analytical chemistry as a derivatizing reagent, enabling the detection and quantification of various substances through gas chromatography with electron-capture detection .

PFBS is a corrosive and toxic compound. Key safety concerns include []:

- Skin and eye irritant: Contact with PFBS can cause severe irritation and burns.

- Toxic by inhalation and ingestion: Inhalation or ingestion can lead to respiratory problems and organ damage.

- Corrosive to metals: PFBS can react with metals, releasing corrosive fumes.

- Highly reactive: PFBS can react violently with water or strong bases.

- Derivatization Reactions: It reacts with various organic compounds to form sulfonamides, enhancing their volatility and detectability in gas chromatography.

- Electrophilic Aromatic Substitution: The presence of pentafluorophenyl groups allows for electrophilic substitution reactions with benzene and thiophene derivatives, often facilitated by catalysts such as ruthenium(II) .

- Hydrolysis: When exposed to moisture, pentafluorobenzenesulfonyl chloride hydrolyzes to form pentafluorobenzenesulfonic acid, which can further react with nucleophiles .

Pentafluorobenzenesulfonyl chloride has been primarily studied for its role as a derivatizing agent in biological assays. It is utilized in the simultaneous determination of fluoxetine and its metabolites in human liver microsomes, demonstrating its application in pharmacokinetic studies. Moreover, it has been employed in the analysis of amphetamines in human plasma samples, showcasing its relevance in toxicological assessments .

The synthesis of pentafluorobenzenesulfonyl chloride typically involves the following methods:

- Sulfonation of Pentafluorobenzene: Pentafluorobenzene reacts with chlorosulfonic acid to yield pentafluorobenzenesulfonic acid, which can then be converted to the chloride form.

- Direct Chlorination: Pentafluorobenzenesulfonic acid can undergo chlorination using thionyl chloride or phosphorus pentachloride to produce pentafluorobenzenesulfonyl chloride .

- Electrophilic Aromatic Substitution: Utilizing a suitable catalyst, pentafluorobenzenes can be reacted with sulfur trioxide followed by chlorination to achieve the desired sulfonyl chloride structure .

Pentafluorobenzenesulfonyl chloride finds extensive applications in various fields:

- Analytical Chemistry: It serves as a derivatizing agent for the analysis of pharmaceuticals and environmental samples via gas chromatography.

- Organic Synthesis: The compound is used to synthesize perfluorinated compounds that exhibit unique chemical properties.

- Biochemical Research: It aids in the study of drug metabolism and pharmacokinetics by facilitating the detection of trace metabolites .

Research on pentafluorobenzenesulfonyl chloride has focused on its interactions with various nucleophiles during derivatization processes. Studies indicate that it effectively labels small peptides, enhancing their detectability during chromatographic analysis. Furthermore, its reactivity with amines allows for the formation of stable sulfonamide derivatives, which are crucial for accurate quantification in biological samples .

Several compounds share structural similarities with pentafluorobenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfur trioxide | A strong electrophile used in sulfonation reactions. | |

| Benzenesulfonyl chloride | Less reactive than its fluorinated counterpart. | |

| Trifluoromethanesulfonyl chloride | Offers similar reactivity but with different properties due to fewer fluorine atoms. | |

| Pentafluoroethylsulfonyl chloride | Similar fluorinated structure but with ethylene instead of benzene. |

Pentafluorobenzenesulfonyl chloride stands out due to its five fluorine atoms, which significantly enhance its electrophilicity compared to other sulfonyl chlorides. This unique feature makes it particularly effective for derivatization in analytical chemistry applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Pentafluorobenzenesulfonyl chloride exhibits distinctive nuclear magnetic resonance characteristics that reflect its highly fluorinated aromatic structure [9]. The compound demonstrates characteristic fluorine-19 nuclear magnetic resonance chemical shifts that are influenced by the electron-withdrawing nature of the sulfonyl chloride substituent [24]. Research has shown that the fluorine-19 nuclear magnetic resonance spectrum displays multiple resonances corresponding to the different fluorine environments within the pentafluorobenzene ring system [26].

The fluorine-19 nuclear magnetic resonance data for pentafluorobenzenesulfonyl chloride derivatives typically show chemical shifts in the range of -78 to -158 parts per million relative to trifluoroacetic acid as an external standard [24]. Specifically, fluorine atoms in the ortho, meta, and para positions relative to the sulfonyl chloride group exhibit distinct chemical shift patterns due to their varying electronic environments [26]. The ortho fluorines generally appear more downfield due to the proximity to the electron-withdrawing sulfonyl group [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with characteristic chemical shifts for fluorinated aromatic carbons [29]. The carbon atoms directly bonded to fluorine typically exhibit large coupling constants with fluorine nuclei, resulting in complex multipicity patterns [27]. The sulfonyl carbon appears as a distinct resonance, typically in the range of 125-150 parts per million, consistent with aromatic carbon chemical shift ranges for highly fluorinated benzene derivatives [27].

| Nuclear Magnetic Resonance Parameter | Value Range | Reference Conditions |

|---|---|---|

| Fluorine-19 Chemical Shifts | -78 to -158 ppm | Relative to trifluoroacetic acid |

| Carbon-13 Aromatic Region | 125-150 ppm | Deuterated chloroform solvent |

| Fluorine-Carbon Coupling | Large J-coupling constants | Variable temperature conditions |

Mass Spectrometry

Mass spectrometric analysis of pentafluorobenzenesulfonyl chloride provides crucial molecular ion and fragmentation pattern information [11]. The molecular ion peak appears at mass-to-charge ratio 266/268 due to the chlorine isotope pattern, with the molecular weight of 266.57 grams per mole being consistent across multiple analytical sources [1] [3]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns involving loss of chlorine and sulfur dioxide fragments [11].

The National Institute of Standards and Technology mass spectral database contains detailed fragmentation data showing the base peak and major fragment ions [11]. Gas chromatography-mass spectrometry analysis demonstrates the utility of this compound as a derivatizing agent, where the pentafluorobenzenesulfonyl group provides enhanced electron capture detection sensitivity [14]. The mass spectral fragmentation pattern includes ions corresponding to the pentafluorobenzene cation and sulfonyl-containing fragments [11].

| Mass Spectrometry Parameter | Observed Value | Ionization Method |

|---|---|---|

| Molecular Ion | 266/268 m/z | Electron Ionization |

| Base Peak | Variable | Electron Ionization |

| Fragmentation Pattern | Loss of Cl, SO2 | Electron Ionization |

Infrared and Raman Spectroscopy

Infrared spectroscopic analysis of pentafluorobenzenesulfonyl chloride reveals characteristic absorption bands associated with the sulfonyl chloride functional group and the pentafluorobenzene ring system [15]. The infrared spectrum shows strong absorption bands corresponding to sulfur-oxygen stretching vibrations and carbon-fluorine stretching modes [15]. The National Institute of Standards and Technology gas-phase infrared database provides detailed spectral data for this compound [15].

Raman spectroscopic studies complement infrared analysis by providing additional vibrational information through different selection rules [3]. The Raman spectrum displays peaks characteristic of the symmetric and antisymmetric vibrations of the pentafluorobenzene ring [20]. Research has shown that Raman spectroscopy is particularly useful for identifying fluorine-containing aromatic compounds due to the strong polarizability changes associated with carbon-fluorine bonds [20].

The infrared spectrum typically shows sulfonyl stretching vibrations in the range of 1150-1400 wavenumbers, while carbon-fluorine stretching appears in the 1000-1300 wavenumber region [15]. Aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 wavenumber range, consistent with highly fluorinated benzene derivatives [15].

Physical Constants

Melting and Boiling Points

Pentafluorobenzenesulfonyl chloride exhibits specific thermal properties that reflect its molecular structure and intermolecular forces [1] [16]. The boiling point has been consistently reported as 210-211 degrees Celsius at standard atmospheric pressure across multiple reliable sources [1] [2] [16]. This relatively high boiling point is attributed to the strong dipole-dipole interactions resulting from the highly electronegative fluorine atoms and the polar sulfonyl chloride group [1].

The melting point data for pentafluorobenzenesulfonyl chloride shows some variability in the literature, with several sources indicating that specific melting point values are not readily available or not reported [16] [18] [21]. This may be due to the compound existing as a liquid at room temperature under normal conditions [1] [7]. The physical form is consistently described as a clear liquid that is colorless to light yellow in appearance [1] [7].

| Thermal Property | Value | Measurement Conditions |

|---|---|---|

| Boiling Point | 210-211°C | Standard atmospheric pressure |

| Melting Point | Not definitively reported | Various sources |

| Physical State | Liquid | Room temperature |

Density and Refractive Index

The density of pentafluorobenzenesulfonyl chloride has been precisely measured and consistently reported across multiple analytical sources [1] [2]. The density value of 1.796 grams per milliliter at 25 degrees Celsius reflects the significant contribution of the fluorine atoms and sulfur atom to the molecular mass [1] [2]. Some sources report a slightly higher value of 1.797 grams per milliliter, indicating excellent agreement between different measurements [1] [17].

Refractive index measurements provide additional physical characterization data for this compound [7] [8]. The refractive index has been determined to be in the range of 1.4780 to 1.4800 at 20 degrees Celsius using the sodium D-line at 589 nanometers [7] [8] [12]. This refractive index value is consistent with aromatic compounds containing multiple fluorine substituents [17]. The specific gravity, closely related to density, has been reported as 1.797, confirming the density measurements [1].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Density | 1.796-1.797 g/mL | 25°C |

| Refractive Index | 1.4780-1.4800 | 20°C, 589 nm |

| Specific Gravity | 1.797 | Standard conditions |

Solubility Parameters

The solubility characteristics of pentafluorobenzenesulfonyl chloride are influenced by its polar sulfonyl chloride group and hydrophobic perfluorinated aromatic ring [1] [23]. The compound exhibits solubility in water with slow reaction kinetics, indicating hydrolysis of the sulfonyl chloride functionality [1] [23]. This reactivity with water is characteristic of sulfonyl chlorides, which undergo nucleophilic substitution reactions with water to form the corresponding sulfonic acid [1].

The compound demonstrates moisture sensitivity, requiring storage under anhydrous conditions to prevent hydrolysis [1] [23]. Solubility in organic solvents such as dichloromethane and acetonitrile has been reported in synthetic applications, where it serves as a derivatizing reagent [24] [28]. The partition coefficient and water solubility parameters have been calculated using computational methods, with logarithmic partition coefficient values indicating moderate lipophilicity [4] [18].

| Solubility Parameter | Characteristic | Notes |

|---|---|---|

| Water Solubility | Soluble with reaction | Undergoes hydrolysis |

| Organic Solvents | Soluble | Dichloromethane, acetonitrile |

| Moisture Sensitivity | High | Requires anhydrous storage |

Structural Analysis

Crystal Structure

Crystal structure determination of pentafluorobenzenesulfonyl chloride and its derivatives has been achieved through X-ray crystallographic analysis [33] [35]. Research involving covalent complexes with proteins has provided detailed structural information about the molecular conformation and bond parameters [33] [35]. The crystal structures reveal the spatial arrangement of the pentafluorobenzene ring and the sulfonyl chloride group, showing the tetrahedral geometry around the sulfur atom [34].

X-ray diffraction studies have demonstrated that the compound adopts specific conformations influenced by the steric and electronic effects of the fluorine substituents [32] [34]. The pentafluorobenzene ring maintains planarity consistent with aromatic systems, while the sulfonyl chloride group extends from the ring plane [34]. Crystallographic data shows typical carbon-fluorine bond lengths and sulfur-oxygen bond distances characteristic of sulfonyl compounds [33].

The crystal packing arrangements are influenced by intermolecular interactions including dipole-dipole forces and weak fluorine contacts [32]. Structural analysis reveals that the highly electronegative fluorine atoms create significant dipole moments that influence the solid-state organization [34]. The molecular conformation shows restricted rotation around the carbon-sulfur bond due to steric hindrance from the pentafluorobenzene ring [32].

Molecular Geometry

The molecular geometry of pentafluorobenzenesulfonyl chloride is characterized by a planar pentafluorobenzene ring with a tetrahedral sulfonyl chloride substituent [3] [6]. Computational studies using density functional theory have provided detailed geometric parameters including bond lengths, bond angles, and dihedral angles [4] [32]. The carbon-sulfur bond length connecting the aromatic ring to the sulfonyl group is consistent with typical aryl-sulfonyl bond parameters [34].

The five fluorine atoms on the benzene ring occupy positions that create significant electronic effects through their high electronegativity [3]. The molecular geometry shows that the fluorine atoms are coplanar with the benzene ring, maintaining the aromatic character while significantly altering the electronic properties [6]. The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom with typical sulfur-oxygen and sulfur-chlorine bond lengths [34].

Theoretical calculations have revealed that the molecular geometry is influenced by the balance between steric repulsion and electronic stabilization [32] [34]. The highly electronegative fluorine substituents create a rigid molecular framework with restricted conformational flexibility [32]. Bond angle measurements from crystallographic and computational studies show deviations from ideal tetrahedral angles due to the electronic effects of the fluorine atoms [34].

| Geometric Parameter | Typical Value | Measurement Method |

|---|---|---|

| Carbon-Sulfur Bond Length | Standard aryl-sulfonyl | X-ray crystallography |

| Sulfur-Oxygen Bond Length | Typical sulfonyl | Computational/X-ray |

| Sulfur-Chlorine Bond Length | Standard sulfonyl chloride | Crystallographic analysis |

Electronic Configuration

The electronic configuration of pentafluorobenzenesulfonyl chloride is dominated by the highly electronegative fluorine atoms and the electron-withdrawing sulfonyl chloride group [3] [32]. Theoretical calculations using density functional theory have provided detailed insights into the electronic structure and charge distribution within the molecule [4] [32]. The pentafluorobenzene ring system exhibits significant electron deficiency due to the cumulative inductive effects of the five fluorine substituents [32].

The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly affected by the fluorine substitution pattern [32]. The electronic configuration shows that the aromatic ring maintains its conjugated π-system despite the electron-withdrawing nature of the substituents [3]. The sulfonyl chloride group contributes additional electron-withdrawing character through both inductive and mesomeric effects [32].

Electrostatic potential calculations demonstrate the highly polarized nature of the molecule with significant positive charge density on the aromatic carbons and the sulfur atom [32] [34]. The fluorine atoms carry substantial negative charge density, creating strong dipole moments throughout the molecular structure [32]. Natural bond orbital analysis has revealed the extent of charge transfer from the aromatic ring to the electronegative substituents [32].

Traditional Synthetic Routes

The synthesis of pentafluorobenzenesulfonyl chloride has been established through several well-documented traditional methodologies that have been refined over decades of chemical research and industrial application.

Direct Chlorosulfonylation with Chlorosulfonic Acid

The most widely employed traditional method involves the direct reaction of pentafluorobenzene with chlorosulfonic acid. This approach represents a fundamental aromatic sulfonylation reaction that proceeds through electrophilic aromatic substitution mechanisms [1] [2]. The reaction is typically conducted at temperatures ranging from 70 to 80 degrees Celsius, with careful control of stoichiometric ratios maintaining chlorosulfonic acid to aromatic substrate at approximately 1.05 to 1.1 equivalents [1] [2].

The reaction mechanism involves the formation of a highly electrophilic sulfonylating species from chlorosulfonic acid, which attacks the electron-deficient pentafluorobenzene ring. Despite the deactivating nature of the five fluorine substituents, the reaction proceeds efficiently due to the powerful electrophilicity of the chlorosulfonic acid reagent. Yields typically range from 85 to 95 percent under optimized conditions [1] [2].

Conversion from Pentafluorobenzenesulfonic Acid Derivatives

Traditional synthetic approaches also encompass the conversion of pentafluorobenzenesulfonic acid or its sodium salt to the corresponding sulfonyl chloride using established chlorinating agents. The reaction with thionyl chloride represents a classical transformation that has been extensively utilized in industrial settings [3] [4].

This methodology involves treating pentafluorobenzenesulfonic acid with a stoichiometric excess of thionyl chloride, typically employing a 1.5 to 2.0 molar ratio of thionyl chloride to sulfonic acid [3] [4]. The reaction proceeds at moderate temperatures between 60 and 80 degrees Celsius, producing sulfur dioxide and hydrogen chloride as gaseous byproducts that are readily removed from the reaction mixture.

Phosphorus Pentachloride Methodology

The utilization of phosphorus pentachloride as a chlorinating agent represents another traditional synthetic route that has been employed for the preparation of various aromatic sulfonyl chlorides, including pentafluorobenzenesulfonyl chloride [5] [6] [7]. This method involves the reaction of pentafluorobenzenesulfonic acid with phosphorus pentachloride at elevated temperatures, typically between 100 and 150 degrees Celsius [5] [6] [7].

The reaction mechanism involves the formation of reactive phosphorus-containing intermediates that facilitate the substitution of the hydroxyl group in the sulfonic acid with chlorine. While this method requires higher temperatures compared to thionyl chloride approaches, it offers reliability and consistency in product formation [5] [6] [7].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced significant improvements in efficiency, selectivity, and environmental compatibility through the development of advanced catalytic systems and novel reaction conditions.

Catalytic Sulfonylation Methods

Modern approaches have incorporated transition metal catalysis to enhance the efficiency and selectivity of pentafluorobenzenesulfonyl chloride synthesis. Palladium-catalyzed desulfitative arylation methods have been developed that allow for the direct introduction of pentafluorobenzenesulfonyl groups onto aromatic systems [8]. These catalytic processes typically employ palladium dichloride acetonitrile complex as the catalyst precursor, operating under mild conditions with improved functional group tolerance [8].

Ruthenium-catalyzed perfluorophenylation reactions have also been developed for the synthesis of pentafluorobenzenesulfonyl derivatives. These methods utilize ruthenium phosphine complexes to facilitate the formation of carbon-sulfur bonds under relatively mild reaction conditions [9]. The catalytic approach offers advantages in terms of reduced reaction temperatures and improved selectivity compared to traditional thermal methods.

Advanced Oxidative Chlorination Techniques

Recent developments have introduced novel oxidative chlorination strategies that provide alternative pathways for sulfonyl chloride synthesis. The one-pot conversion of thiols to sulfonyl chlorides using thionyl chloride and hydrogen peroxide represents a significant advancement in synthetic methodology [3] [4].

This approach utilizes the oxidative power of hydrogen peroxide in combination with thionyl chloride to achieve direct conversion of thiol precursors to sulfonyl chlorides [3] [4]. The method operates under mild conditions, typically at room temperature to 50 degrees Celsius, and offers excellent functional group compatibility. The transformation features operational simplicity and high efficiency, making it particularly attractive for large-scale synthetic applications [3] [4].

Fluoride-Chloride Exchange Methodologies

Modern synthetic strategies have also explored fluoride-chloride exchange reactions as efficient pathways to pentafluorobenzenesulfonyl chloride. These methods involve the initial formation of sulfonyl fluorides followed by selective chloride substitution using appropriate chlorinating agents [3] [4].

The use of potassium hydrogen fluoride as a fluoride source in combination with subsequent chloride exchange represents an innovative approach that allows for the controlled introduction of chlorine functionality [3] [4]. This methodology offers advantages in terms of reaction selectivity and product purity.

Purification and Characterization Techniques

The purification of pentafluorobenzenesulfonyl chloride requires specialized techniques due to its reactive nature and the need to maintain high purity for subsequent synthetic applications.

Flash Chromatography Purification

Flash chromatography on silica gel represents the most commonly employed purification technique for laboratory-scale preparations [10] [11] [12] [13]. The optimal solvent systems typically involve hexane and ethyl acetate mixtures, with gradient elution from 95:5 to 70:30 hexane to ethyl acetate ratios [10] [11] [12] [13].

The compound exhibits characteristic retention factor values ranging from 0.6 to 0.8 when analyzed using hexane-ethyl acetate (8:2) solvent systems [10] [11] [12] [13]. Recovery rates typically achieve 85 to 95 percent efficiency, making this method highly suitable for small-scale purification requirements [10] [11] [12] [13].

Vacuum Distillation Methods

Large-scale purification of pentafluorobenzenesulfonyl chloride is most effectively accomplished through vacuum distillation techniques [14] [15]. The compound can be purified by distillation under reduced pressure conditions, typically employing 15 to 20 millimeters of mercury pressure with bath temperatures maintained below 50 to 80 degrees Celsius [14] [15].

This method offers recovery rates of 80 to 90 percent and is particularly well-suited for industrial-scale purification requirements [14] [15]. The vacuum distillation approach effectively removes excess reagents and byproducts while maintaining the integrity of the sensitive sulfonyl chloride functionality.

Liquid-Liquid Extraction Procedures

Acid-base extraction procedures have been developed for the removal of sulfonic acid byproducts and unreacted starting materials [10] [16]. These methods typically involve sequential washing with water, saturated sodium bicarbonate solution, and citric acid solutions to achieve comprehensive purification [10] [16].

The extraction procedures achieve recovery rates of 90 to 95 percent and are particularly effective for removing pentafluorobenzenesulfonic acid byproducts that may co-elute during chromatographic purification [10] [16]. Multiple extraction cycles are typically required to achieve complete removal of acidic impurities.

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization of pentafluorobenzenesulfonyl chloride purity and structure [10] [11] [17]. Proton nuclear magnetic resonance analysis confirms the absence of aromatic protons, consistent with the pentafluoro substitution pattern [10] [11] [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic aromatic carbon signals in the 140 to 150 parts per million region, providing confirmation of the aromatic framework [10] [11] [17]. Fluorine-19 nuclear magnetic resonance analysis exhibits five distinct fluorine signals spanning from -136 to -158 parts per million relative to trifluoroacetic acid reference [10] [11] [17].

Mass spectrometric analysis using electron ionization conditions provides molecular ion confirmation at mass-to-charge ratio 266, corresponding to the expected molecular weight [18]. Infrared spectroscopy reveals characteristic sulfur-oxygen stretching frequencies in the 1350 to 1400 wavenumber region, along with sulfur-chlorine stretching vibrations [18].

High-Performance Liquid Chromatography Analysis

Analytical purity assessment is routinely accomplished using high-performance liquid chromatography with typical retention times ranging from 5 to 7 minutes on standard octadecylsilane columns using acetonitrile-water gradient elution [10] [16] [19]. This method provides quantitative purity determination and is suitable for both analytical and preparative applications [10] [16] [19].

Gas chromatography coupled with electron capture detection offers exceptional sensitivity for trace analysis, particularly valuable for applications requiring detection of residual impurities [20] [21] [19]. The pentafluorobenzenesulfonyl moiety exhibits high electron capture response, enabling detection at parts-per-billion levels [20] [21] [19].

Industrial Scale Production Considerations

The commercial production of pentafluorobenzenesulfonyl chloride requires specialized equipment and process optimization to ensure safety, efficiency, and product quality at industrial scales.

Process Safety and Engineering Considerations

Industrial synthesis must address the corrosive nature of both starting materials and products . Specialized corrosion-resistant materials, including fluoropolymer linings and specialized alloys, are required for reaction vessels and transfer equipment . Temperature control systems must be designed to handle the exothermic nature of sulfonylation reactions while maintaining precise temperature profiles .

Containment systems for hydrogen chloride and sulfur dioxide emissions require sophisticated scrubbing technologies to meet environmental regulations . The implementation of continuous monitoring systems for toxic gas emissions is essential for workplace safety and environmental compliance .

Scale-Up Optimization Strategies

The transition from laboratory to industrial scale requires careful optimization of heat transfer, mass transfer, and mixing characteristics . Computational fluid dynamics modeling is often employed to optimize reactor design and ensure uniform temperature and concentration profiles throughout the reaction mixture .

Continuous processing methodologies have been developed to improve efficiency and reduce batch-to-batch variability . These systems typically incorporate real-time monitoring of reaction progress through spectroscopic techniques, enabling precise control of reaction endpoints and product quality .

Quality Control and Analytical Requirements

Industrial production requires comprehensive analytical protocols to ensure consistent product quality . Statistical process control methodologies are implemented to monitor critical quality parameters including purity, moisture content, and trace metal contamination .

Accelerated stability testing protocols have been established to evaluate product shelf-life under various storage conditions . These studies inform packaging requirements and storage recommendations for commercial distribution .

Economic and Environmental Considerations

Cost optimization strategies focus on reagent recovery and recycling systems to minimize raw material consumption . Solvent recovery systems are typically implemented to reclaim valuable organic solvents used in purification processes .

Environmental impact mitigation includes the development of closed-loop systems for acid recovery and the implementation of advanced emission control technologies . Life cycle assessment methodologies are employed to evaluate the overall environmental footprint of production processes and identify opportunities for improvement .

XLogP3

Boiling Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive